molecular formula C20H24N2O5S B5858340 N-(4-ethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

N-(4-ethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B5858340
M. Wt: 404.5 g/mol
InChI Key: KEHNFADIJOMUKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-(4-ethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, often involves the preparation of substituted benzamides with specific functional groups to enhance their activity. A notable method includes the synthesis of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, showing potent activity in various assays. These synthetic approaches provide valuable insights into the chemical synthesis and potential modifications of N-(4-ethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of similar benzamide compounds has been extensively studied, revealing the significance of the morpholine ring and substituted benzamide core in determining their biological activity and chemical properties. X-ray diffraction analysis and theoretical calculations, such as density functional theory (DFT), have been employed to elucidate the geometrical parameters and electronic properties of these molecules, providing a foundation for understanding the molecular structure of N-(4-ethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives, including compounds with structures similar to the one , undergo various chemical reactions, contributing to their diverse properties. These reactions often involve interactions with different substituents and functional groups, leading to the formation of new compounds with distinct biological and chemical activities. For example, the synthesis of benzopyrano (3,2-d)-Δ5-2,1,3-oxaza- and 1,2,3-diazaphospholines through the reaction of Lawesson's reagent with coumarin oxime and hydrazone derivatives showcases the chemical versatility of benzamide compounds (Ghattas et al., 2000).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline forms, are crucial for their application and handling. Polymorphism, for instance, affects the compound's stability, solubility, and bioavailability. Detailed characterization, including X-ray powder diffractometry and thermal analysis, helps in understanding these physical properties, which are essential for the development and application of these compounds (Yanagi et al., 2000).

properties

IUPAC Name

N-(4-ethylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-15-4-7-17(8-5-15)21-20(23)16-6-9-18(26-2)19(14-16)28(24,25)22-10-12-27-13-11-22/h4-9,14H,3,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHNFADIJOMUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

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